4-(1H-imidazol-4-yl)butan-1-aminedihydrochloride
Description
Historical Context of Histamine Receptor Ligand Discovery
The development of histamine receptor ligands has been pivotal in understanding neuromodulation and immune responses. Histamine, first identified in 1910, was later linked to allergic reactions and gastric acid secretion, prompting the search for receptor-specific antagonists. The 1970s marked a breakthrough with James Black’s discovery of H$$_2$$-receptor antagonists like cimetidine, which revolutionized ulcer therapy by targeting gastric acid secretion. This era underscored the importance of imidazole-based structures in receptor binding, as histamine’s native imidazole ring proved critical for ligand-receptor interactions.
Imbutamine emerges from this lineage as a synthetic analogue designed to explore structural variations in histamine’s core scaffold. Unlike early H$$_2$$ antagonists, which prioritized gastric acid suppression, Imbutamine’s unsubstituted imidazole ring and linear butylamine chain reflect a shift toward optimizing blood-brain barrier permeability for central nervous system (CNS) applications.
Structural Classification Within Biogenic Amine Analogues
Imbutamine belongs to the biogenic amine family, characterized by nitrogen-containing compounds derived from amino acid decarboxylation. Its structure comprises three key features:
- Imidazole Ring : A five-membered aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π stacking with receptor residues.
- Butylamine Chain : A four-carbon aliphatic spacer linking the imidazole to the primary amine, providing conformational flexibility.
- Dihydrochloride Salt : Enhances solubility and stability via ionic interactions.
Table 1: Structural and Physicochemical Properties of Imbutamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}7\text{H}{15}\text{Cl}2\text{N}3 $$ | |
| Molecular Weight (Salt) | 212.12 Da | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 4 |
Notably, the free base form of Imbutamine has a molecular weight of 139.1 Da, with the dihydrochloride salt adding 72.92 Da (accounting for two HCl molecules). This modification improves pharmacokinetic properties without altering receptor affinity.
Significance of Imidazole-Based Pharmacophores in Neuropharmacology
Imidazole derivatives occupy a central role in drug discovery due to their versatility in mimicking endogenous ligands. The imidazole ring’s dual nitrogen atoms facilitate interactions with conserved aspartate residues in GPCRs, such as Asp$$^{3.32}$$ in histamine H$$1$$ receptors. Imbutamine’s unmodified imidazole ring preserves this interaction potential, distinguishing it from bulkier antagonists like cimetidine, which incorporate methylthiourea groups for H$$2$$-receptor selectivity.
In neuropharmacology, Imbutamine’s butylamine chain enables exploration of spacer length effects on receptor binding. Comparative studies suggest that four-carbon chains optimally balance flexibility and steric hindrance in GPCR binding pockets. Additionally, the primary amine group’s protonation at physiological pH enhances ionic interactions with receptor carboxylate groups, a feature shared with serotonin and dopamine analogues.
Table 2: Comparison of Imidazole-Containing Biogenic Amines
| Compound | Structure | Target Receptor | Key Modification |
|---|---|---|---|
| Histamine | Imidazole + ethylamine | H$$1$$, H$$2$$, H$$3$$, H$$4$$ | Native ligand |
| Cimetidine | Imidazole + methylthiourea | H$$_2$$ | Thiourea substitution |
| Imbutamine | Imidazole + butylamine | Undetermined | Elongated aliphatic chain |
This structural adaptability underscores Imbutamine’s utility in probing receptor-ligand dynamics, particularly in CNS disorders where histaminergic neurotransmission modulates wakefulness, cognition, and inflammation.
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c8-4-2-1-3-7-5-9-6-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H |
InChI Key |
PTMRRQPUUJQZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazole Core
The key initial step involves synthesizing the imidazole ring, typically through Debus reactions or related cyclization methods:
Debus Reaction : This involves the oxidation of 3-acetylpyridine to generate 3-pyridylglyoxal, which then reacts with ammonia and formaldehyde to form the imidazole ring. This process is efficient and allows for regioselective synthesis of imidazole derivatives, as demonstrated in academic studies.
Alternative Route : The synthesis of 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone involves the reaction of 1-amino-1-deoxy-D-fructose with 2-ethoxyacrylonitrile, followed by acid hydrolysis and purification steps. This method yields the imidazole core with high efficiency (up to 80%).
N-Alkylation to Form the Side Chain
Once the imidazole core is prepared, N-alkylation introduces the butan-1-amine side chain:
Method : Deprotonation of the imidazole or imidazolium salt with sodium hydride (NaH) or sodium methoxide, followed by treatment with N-(4-bromobutyl)phthalimide or similar alkyl halides, results in regioselective N-alkylation. The major product is the 1,4-disubstituted imidazole, which upon hydrazine hydrate treatment removes the protecting group to yield the free amine.
Reaction Conditions : Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures (around 100°C). Reaction times range from several hours to overnight, with yields generally between 56-78%.
Specific Preparation Protocols and Data
Research Discoveries and Innovations
Recent advances focus on improving yields, regioselectivity, and environmental impact:
One-Pot Syntheses : Combining multiple steps into a single reaction vessel reduces waste and improves efficiency. For example, the one-pot synthesis of pyridylimidazoles via Debus reactions has been demonstrated, achieving yields up to 76%.
Green Chemistry Approaches : Use of milder reagents, aqueous solvents, and catalytic processes are being explored to enhance sustainability.
Structural Variations : Modifications on the imidazole ring and side chains have been achieved through regioselective N-alkylation, with minor isomers detected in trace amounts, indicating high selectivity.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand for metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming stable complexes that can modulate various biological processes. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Histamine Dihydrochloride (2-(4-Imidazolyl)ethylamine Dihydrochloride)
- Structure : Features a shorter ethylamine chain (two carbons) linked to the imidazole ring at the 4-position.
- Solubility: Both compounds are dihydrochloride salts, ensuring high aqueous solubility, but the longer chain in the target compound could reduce solubility slightly compared to histamine .
- Applications: Histamine dihydrochloride is used in research for studying allergic responses and neurotransmitter pathways. The target compound’s extended chain might enable novel applications in drug design or as a ligand in metal-organic frameworks (MOFs) for selective gas adsorption .
Aryl-Substituted Imidazoles (e.g., 5-(4-Phenylphenyl)-1H-imidazol-2-amine Hydrochloride)
- Structure : Contains a biphenyl group attached to the imidazole ring, increasing aromaticity and steric bulk.
- Key Differences :
- Substituent Effects : The biphenyl group enhances π-π stacking interactions and lipophilicity, making these compounds suitable for hydrophobic binding pockets in enzymes or receptors. In contrast, the aliphatic chain in the target compound may favor interactions with polar or flexible binding sites .
- Synthetic Utility : Aryl-substituted imidazoles are often intermediates in pharmaceuticals (e.g., antifungal agents), whereas the target compound’s amine-terminated chain could serve as a linker in bioconjugation or MOF synthesis .
4-(2-Methyl-1H-imidazol-1-yl)butanoic Acid Hydrochloride
- Structure: Features a butanoic acid group instead of a primary amine, with a methyl-substituted imidazole.
- Key Differences :
- Functional Groups : The carboxylic acid group introduces acidity (pKa ~4-5), contrasting with the basic primary amine (pKa ~9-10) in the target compound. This difference impacts ionization states under physiological conditions and solubility profiles.
- Applications : The carboxylic acid moiety is common in prodrugs or metal-chelating agents, whereas the amine group in the target compound may facilitate covalent bonding or hydrogen bonding in molecular assemblies .
Comparative Data Table
Research Implications and Gaps
- MOF Chemistry : As a ligand for constructing MOFs with tunable pore sizes, leveraging its flexible aliphatic chain and amine group for selective gas adsorption (e.g., CO₂/N₂ separation) .
- Pharmaceuticals : Modifying the chain length could optimize bioavailability or receptor specificity compared to shorter-chain analogs like histamine.
Limitations : Direct experimental data on the target compound are absent in the provided evidence. Further studies on its synthesis, crystallography, and biological activity are needed to validate these hypotheses.
Biological Activity
4-(1H-imidazol-4-yl)butan-1-aminedihydrochloride, commonly referred to as an imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and receptor modulation properties.
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H12Cl2N4 |
| Molecular Weight | 195.09 g/mol |
| IUPAC Name | This compound |
| Appearance | White crystalline powder |
The biological activity of this compound is attributed to its interaction with various molecular targets. The imidazole ring facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors, which can modulate their activity. This mechanism is crucial for its role in various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of imidazole compounds, including this specific compound, showed moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1-4 μg/mL for the most active derivatives .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that imidazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases. The exact pathways involved remain a subject of ongoing research.
Receptor Modulation
The compound's ability to act as a receptor modulator has been explored in various studies. Specifically, it has been shown to interact with histamine receptors, influencing neurotransmitter release and potentially offering therapeutic benefits in conditions like allergies and gastric acid-related disorders .
Case Study 1: Antibacterial Activity Evaluation
A series of experiments were conducted to evaluate the antibacterial efficacy of imidazole derivatives, including this compound. The results indicated that compounds with varying substitutions on the imidazole ring displayed different levels of activity against multidrug-resistant strains. Notably, the compound demonstrated no cytotoxicity against HepG2 liver cells at concentrations up to 100 μM .
Case Study 2: Anti-inflammatory Mechanisms
In a separate study focusing on inflammatory pathways, researchers found that the administration of this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in animal models of induced inflammation. This suggests potential applications in managing chronic inflammatory conditions .
Q & A
Q. Yield Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd/C) | 5–10 mol% | ↑ 20–30% |
| Reaction Temperature | 0–5°C (coupling) | ↓ Side products |
| Solvent (DMF) | Anhydrous, degassed | ↑ Stability |
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and butan-1-amine backbone (δ 1.5–3.0 ppm for methylene/methyl groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
- IR Spectroscopy : Detect N-H stretching (3200–3400 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₇H₁₃N₃·2HCl = 213.12 g/mol) and isotopic patterns .
Critical Note : Purity assessment requires HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Advanced: How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?
Methodological Answer:
Factorial design (e.g., 2³ full factorial) identifies interactions between variables. Example factors:
- Independent Variables : Catalyst loading (X₁), temperature (X₂), solvent polarity (X₃).
- Response Variables : Yield (%), purity (area% HPLC).
Q. Steps :
Screening Experiments : Narrow ranges for each variable (e.g., X₁: 5–15 mol%, X₂: 0–25°C).
Central Composite Design : Refine optimal conditions using response surface methodology .
Statistical Analysis : ANOVA to identify significant factors (e.g., temperature-catalyst interaction).
Q. Example Outcome :
- Catalyst loading and temperature synergistically affect yield (p < 0.05), while solvent polarity impacts purity .
Advanced: How to address contradictions in bioactivity data across studies involving this compound?
Methodological Answer:
Contradictions often arise from variability in:
Q. Resolution Strategies :
QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity to identify outliers .
Standardized Protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor assays) and validate purity via LC-MS .
Advanced: What computational approaches enhance the understanding of this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Density Functional Theory (DFT) :
- Calculate charge distribution on the imidazole ring to explain protonation-dependent activity (pKa ~6.5) .
- Machine Learning :
Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays (KD values) .
Advanced: How to mitigate hazards during handling, given conflicting toxicity data in literature?
Methodological Answer:
- Contradiction Source : Variability in impurity profiles (e.g., residual alkylating agents) .
- Mitigation Protocol :
- Analytical Controls : LC-MS to detect trace impurities (<0.1%) .
- Safety Testing : In vitro cytotoxicity (IC50 in HepG2 cells) and Ames test for mutagenicity .
- PPE : Use nitrile gloves and fume hoods (≥0.5 m/s airflow) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
